molecular formula C25H31N3O B11119215 4-(1-heptyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

4-(1-heptyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B11119215
M. Wt: 389.5 g/mol
InChI Key: NYMUWOBSNFRPBA-UHFFFAOYSA-N
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Description

4-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives These compounds are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of the Heptyl Chain: The heptyl chain can be introduced via alkylation reactions using heptyl halides in the presence of a strong base.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through cyclization reactions involving appropriate precursors such as amino acids or lactams.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the heptyl chain, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.

Major Products

    Oxidation: Formation of heptanoic acid or heptanone derivatives.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, benzodiazole derivatives exert their effects by binding to specific receptors or enzymes, modulating their activity. The heptyl chain and pyrrolidinone ring may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazole derivative with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazole derivative used as an anticonvulsant.

    Lorazepam: A benzodiazole derivative with anxiolytic and sedative effects.

Uniqueness

4-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to the presence of the heptyl chain and pyrrolidinone ring, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C25H31N3O

Molecular Weight

389.5 g/mol

IUPAC Name

4-(1-heptylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H31N3O/c1-3-4-5-6-11-16-27-23-15-10-8-13-21(23)26-25(27)20-17-24(29)28(18-20)22-14-9-7-12-19(22)2/h7-10,12-15,20H,3-6,11,16-18H2,1-2H3

InChI Key

NYMUWOBSNFRPBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C

Origin of Product

United States

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